Cas no 1802048-91-4 (tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate)

Tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate is a versatile intermediate in organic synthesis, particularly valued for its oxetane and bromomethyl functional groups. The oxetane ring provides a rigid, polar scaffold, enhancing molecular stability and influencing pharmacokinetic properties in drug design. The bromomethyl moiety serves as a reactive handle for further functionalization, enabling nucleophilic substitutions or cross-coupling reactions. The tert-butyloxycarbonyl (Boc) protecting group ensures selective deprotection under mild acidic conditions, facilitating controlled synthetic steps. This compound is particularly useful in medicinal chemistry for constructing complex heterocycles or peptidomimetics. Its well-defined reactivity and stability make it a reliable building block for pharmaceutical and agrochemical applications.
tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate structure
1802048-91-4 structure
Product Name:tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate
CAS No:1802048-91-4
MF:C9H16BrNO3
MW:266.132242202759
MDL:MFCD30529792
CID:4617479
PubChem ID:118257545
Update Time:2025-06-13

tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate Chemical and Physical Properties

Names and Identifiers

    • 3-(Boc-amino)-3-(bromomethyl)oxetane
    • tert-Butyl (3-(bromomethyl)oxetan-3-yl)carbamate
    • tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate
    • SY057506
    • t-Butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate
    • DB-173392
    • MFCD30529792
    • EN300-22106232
    • 1802048-91-4
    • AKOS037629747
    • PS-18371
    • SCHEMBL16937147
    • AC4811
    • CS-0113177
    • MDL: MFCD30529792
    • Inchi: 1S/C9H16BrNO3/c1-8(2,3)14-7(12)11-9(4-10)5-13-6-9/h4-6H2,1-3H3,(H,11,12)
    • InChI Key: SEUDVXPZTLKDKT-UHFFFAOYSA-N
    • SMILES: BrCC1(COC1)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 265.03136g/mol
  • Monoisotopic Mass: 265.03136g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 47.6

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tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1802048-91-4)tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate
Order Number:A1018739
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:22
Price ($):2174.0
Email:sales@amadischem.com

Additional information on tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate

Recent Advances in the Application of tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate (CAS: 1802048-91-4) in Chemical Biology and Pharmaceutical Research

The compound tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate (CAS: 1802048-91-4) has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This brief aims to summarize the latest findings and advancements related to this compound, focusing on its synthesis, reactivity, and potential therapeutic applications.

Recent studies have highlighted the role of tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate as a key intermediate in the synthesis of novel bioactive molecules. Its unique oxetane ring structure, coupled with the reactive bromomethyl group, makes it a valuable building block for the construction of complex pharmacophores. Researchers have successfully utilized this compound in the development of protease inhibitors, kinase modulators, and other small-molecule therapeutics targeting various diseases, including cancer and infectious diseases.

One notable application of this compound is its use in the synthesis of covalent inhibitors. The bromomethyl group allows for selective modification of target proteins, enabling the design of irreversible inhibitors with enhanced potency and selectivity. Recent publications have demonstrated its utility in the development of covalent inhibitors for Bruton's tyrosine kinase (BTK) and other clinically relevant targets.

In addition to its role in drug discovery, tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate has also been employed in chemical biology studies to probe protein-ligand interactions. Its ability to introduce reactive handles into complex molecules has facilitated the development of activity-based probes and affinity-based protein profiling tools, providing deeper insights into biological systems.

Recent advancements in synthetic methodologies have further expanded the utility of this compound. Novel catalytic systems and reaction conditions have been reported, enabling more efficient and selective transformations. These developments have paved the way for the exploration of new chemical space and the discovery of innovative therapeutic agents.

Looking ahead, the continued investigation of tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate and its derivatives holds great promise for addressing unmet medical needs. Future research directions may include the exploration of its applications in targeted protein degradation, antibody-drug conjugates, and other emerging therapeutic modalities. The compound's versatility and reactivity position it as a valuable tool in the ongoing quest for novel and effective treatments.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1802048-91-4)tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate
A1018739
Purity:99%
Quantity:10g
Price ($):2174.0
Email